molecular formula C15H16O9 B190904 Daphnin CAS No. 486-55-5

Daphnin

Cat. No. B190904
CAS RN: 486-55-5
M. Wt: 340.28 g/mol
InChI Key: HOIXTKAYCMNVMY-PVOAASPHSA-N
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Description

Daphnin is a bitter crystalline glucoside, specifically a beta-D-glucoside . It occurs especially in plants of the genus Daphne .


Synthesis Analysis

Daphnetin, a coumarin derivative extracted from Daphne species, is biosynthesized from the shikimate pathway from L-Tyrosine and L-Phenylalanine . A series of daphnetin derivatives were synthesized, including sixteen new compounds .


Molecular Structure Analysis

The molecular formula of Daphnin is C15H16O9 . It is functionally related to a 7,8-dihydroxycoumarin . The crystal structure of daphnetin 8-β-D-glucopyranoside dihydrate has been determined by the X-ray method .


Chemical Reactions Analysis

Daphnetin is a dihydroxy coumarin and can undergo enzymatic glycosylation to yield 7-O-glucoside also called daphnin . The reaction is catalyzed by the enzyme O-dihydroxy coumarin 7-O-glucosyltransferase .


Physical And Chemical Properties Analysis

Daphnin has a molecular weight of 340.28 g/mol . It is a beta-D-glucoside and is functionally related to a 7,8-dihydroxycoumarin .

Scientific Research Applications

  • Enzymatic Studies and Hydrolysis : Daphnin has been studied for its hydrolysis and transglucosylation properties, which are controlled by specific enzymes with high substrate specificity. This research provides insights into the biochemical pathways and enzyme properties in plants (Satô & Hasegawa, 1971).

  • Interaction with Human Serum Albumin : The interaction of Daphnin with human serum albumin has been explored using spectroscopic methods and molecular modeling, revealing that Daphnin can quench the intrinsic fluorescence of human serum albumin by static quenching. This interaction is significant for understanding drug-protein interactions and pharmacokinetics (Zhu et al., 2012).

  • Biosynthesis Pathways : Studies have investigated the biosynthesis pathways of Daphnin and related compounds in plants, suggesting that these compounds are mainly produced via p-coumaric acid. This research contributes to our understanding of the metabolic pathways in plants (Satô & Hasegawa, 1972).

  • Hypouricemic Effects : Daphnin has been shown to possess hypouricemic effects in hyperuricemic mice, indicating its potential therapeutic application in treating conditions like gout (Yu Zhi, 2002).

  • Antioxidant and Anti-Inflammatory Properties : Daphnetin, a derivative of Daphnin, demonstrates antioxidant and anti-inflammatory properties. It inhibits oxidative damage, cell apoptosis, and mitochondrial dysfunction, suggesting potential therapeutic applications in oxidative stress-related diseases (Lv et al., 2017).

Safety And Hazards

Daphnin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

A comprehensive review of the literature revealed that Daphnetin had a promising pharmacological and safety profile, and could be employed as a pharmaceutical moiety to treat a variety of illnesses including microbial infections, cancer, arthritis, hepatic damage, inflammation, and neurological anomalies .

properties

IUPAC Name

8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIXTKAYCMNVMY-PVOAASPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197563
Record name Daphnin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daphnin

CAS RN

486-55-5
Record name Daphnin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daphnin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daphnin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPHNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4REW3G17G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,980
Citations
J Zhu, L Wu, Q Zhang, X Chen, X Liu - Spectrochimica Acta Part A …, 2012 - Elsevier
… between Daphnin and HSA has not been investigated in details. In this paper, Daphnin is served … to construct the study method of the interaction mechanism between Daphnin and HSA. …
Number of citations: 31 www.sciencedirect.com
M Satô, M Hasegawa - Phytochemistry, 1969 - Elsevier
… Substances A and B were readily identified as daphnetin and daphnin, respectively. Substance C rapidly lost its characteristic fluorescence when incubated with crude enzyme …
Number of citations: 32 www.sciencedirect.com
K Ueno, M Sato, N Saito - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
The title compound, C 15 H 16 O 9 ·2H 2 O, crystallizes in orthorhombic space group P2 1 2 1 2 1 with a=7.082(2), b=34.789(5), c=6.867(2) Å, and Z=4. The structure was solved by …
Number of citations: 8 www.journal.csj.jp
M Satô, M Hasegawa - Phytochemistry, 1971 - Elsevier
… daphnin (daphnetin 7-glucoside) to daphnetin 8-glucoside according to the scheme shown in Fig. 1; daphnin … residue of a second molecule of daphnin is transferred to its other hydroxyl …
Number of citations: 26 www.sciencedirect.com
F Cottigli, G Loy, D Garau, C Floris, M Caus, R Pompei… - Phytomedicine, 2001 - Elsevier
The antimicrobial activity of stems methanol extract from Daphne gnidium L. collected from Sardinia (Italy) was evaluated against 6 strains of standard and clinical isolated gram (±) …
Number of citations: 269 www.sciencedirect.com
M Rindl - Transactions of the Royal Society of South Africa, 1917 - Taylor & Francis
… The fact that both daphnetin and glucose (which are the products of the hydrolysis of the glucoside daphnin) were found in the extract seems fairly conclusive evidence that daphnin was …
Number of citations: 4 www.tandfonline.com
M Deiana, A Rosa, V Casu, F Cottiglia… - Journal of the …, 2003 - Wiley Online Library
Members of the Daphne genus have been of interest owing to their excellent medicinal value. In this work, we describe the results of phytochemical analysis and the antioxidant activity …
Number of citations: 71 aocs.onlinelibrary.wiley.com
SA Brown - Zeitschrift für Naturforschung C, 1986 - degruyter.com
… In addition to free umbelliferone and daphnetin, these workers identified the glucoside daphnin (6b) and the dicoumarin, daphnoretin. Daphnin was the main component and existed in …
Number of citations: 10 www.degruyter.com
L Dutens - 1776 - books.google.com
LONGUS, hujufce operis auctor, non fatis notus. Plerique tamen Eruditi fufpicantur illum fcripfiffe poft Heliodori mortem, qui Theodofii ejuſque filiorum imperio floruit, adeò ut Longum …
Number of citations: 0 books.google.com
S Narantuya, D Batsurén, YV Rashkes… - Chemistry of Natural …, 1994 - Springer
… coumarins daphnoretin, daphnetin, daphnin, and daphnorin, … daphnorin and daphnin have been isolated from this plant. … [1], daphnetin [i], daphnin, and daphnorin, identified from their …
Number of citations: 11 link.springer.com

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